molecular formula C18H21N5O2 B11796758 6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11796758
M. Wt: 339.4 g/mol
InChI Key: FFAMZGZZRUMKLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 2,5-dimethoxyphenyl group at position 6 and a piperidin-2-yl moiety at position 2. This compound, referred to as 18 in structural studies, was developed as a potent phosphodiesterase 4 (PDE4) inhibitor with high selectivity for PDE4 isoforms (PDE4A, PDE4B, PDE4C, PDE4D) . Its design incorporates a catechol diether moiety on the 6-phenyl appendage, a structural feature critical for optimizing binding affinity and isoform selectivity . The compound exhibits an IC50 of 106 nM against PDE4C, demonstrating significant potency in enzymatic assays .

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

6-(2,5-dimethoxyphenyl)-3-piperidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C18H21N5O2/c1-24-12-6-8-16(25-2)13(11-12)14-7-9-17-20-21-18(23(17)22-14)15-5-3-4-10-19-15/h6-9,11,15,19H,3-5,10H2,1-2H3

InChI Key

FFAMZGZZRUMKLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN3C(=NN=C3C4CCCCN4)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under controlled conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions.

    Attachment of the Piperidinyl Group: The piperidinyl group is attached via nucleophilic substitution reactions, often using piperidine as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced triazolopyridazine derivatives.

    Substitution: Formation of substituted triazolopyridazine derivatives with various functional groups.

Scientific Research Applications

6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Triazolothiadiazine vs. Triazolopyridazine

The compound is structurally distinct from triazolothiadiazine derivatives (e.g., 10 in ), which replace the pyridazine ring with a thiadiazine ring. Despite sharing the 2,5-dimethoxyphenyl substituent, 10 shows comparable PDE4 inhibition (IC50 ~100 nM) but slightly reduced selectivity due to increased off-target interactions with PDE10A . The pyridazine core in 18 enhances metabolic stability and reduces polar surface area, improving blood-brain barrier penetration in preclinical models .

Substituent-Driven Target Specificity

Piperidinyl vs. Aromatic Substituents

  • 6-(3,4-Dimethylphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (): Substituting 2,5-dimethoxyphenyl with 3,4-dimethylphenyl reduces PDE4 affinity (IC50 >500 nM) but introduces moderate activity against kinase targets like Tyk2 .
  • 6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (): Chlorine substituents increase lipophilicity, enhancing antibacterial activity (MIC = 8 µg/mL against S. aureus) but diminishing PDE4 selectivity .

Quantitative Comparison of Key Analogs

Compound Name Core Structure Key Substituents Biological Target Potency (IC50/Kd) Selectivity Notes
18 (Target Compound) Triazolopyridazine 6-(2,5-Dimethoxyphenyl), 3-piperidin PDE4A/B/C/D 106 nM (PDE4C) >100-fold selective vs PDE1-11
10 (Triazolothiadiazine) Triazolothiadiazine 6-(4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl) PDE4A 98 nM Moderate PDE10A off-target activity
TPA023 Triazolopyridazine 7-(1,1-dimethylethyl), 3-(2-fluorophenyl) GABAA α2/α3 30 nM (α2) No activity at α1/α5
6-(3,4-Dimethylphenyl) Analog Triazolopyridazine 6-(3,4-Dimethylphenyl) Tyk2 Kinase 220 nM Dual PDE4/Tyk2 inhibition

Mechanistic Insights from Docking Studies

Molecular docking of 18 into PDE4A (PDB: 1OYN) reveals hydrogen bonding between the 2,5-dimethoxy groups and Gln369/Thr333, while the piperidinyl group occupies a hydrophobic pocket near Phe340 . In contrast, TPA023 binds GABAA receptors via π-π stacking between its fluorophenyl group and His102 in the benzodiazepine site .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.